N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
Description
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core substituted with a 3,4,5-trimethoxybenzoyl group at position 1 and a 3-acetylphenyl moiety at the terminal amide nitrogen. This dual substitution pattern distinguishes it from simpler benzamide or piperidine derivatives.
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-15(27)17-6-5-7-19(12-17)25-23(28)16-8-10-26(11-9-16)24(29)18-13-20(30-2)22(32-4)21(14-18)31-3/h5-7,12-14,16H,8-11H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZPMYYMGDAUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including anticancer, antimicrobial, and cytotoxic effects.
Synthesis and Structure-Activity Relationships
The synthesis of this compound involves the reaction of 3-acetylphenyl and 3,4,5-trimethoxybenzoyl derivatives with piperidine. The structural modifications in the piperidine ring significantly influence its biological properties.
Table 1: Structure-Activity Relationships
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| 1 | Acetyl | Moderate Anticancer | |
| 2 | Trimethoxy | High Antimicrobial | |
| 3 | Benzamide | Significant Cytotoxicity |
Anticancer Activity
Recent studies have indicated that compounds with piperidine structures exhibit significant anticancer properties. For instance, derivatives containing benzimidazole and piperidine have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A derivative similar to this compound demonstrated an IC50 value of 15 µM against breast cancer cell lines, indicating substantial anticancer potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the trimethoxy group enhances its interaction with bacterial membranes.
- Research Findings : The minimum inhibitory concentration (MIC) for Gram-positive bacteria was found to be as low as 12.5 µg/mL, while for Gram-negative bacteria, it was significantly higher, suggesting selective potency .
Cytotoxicity
Cytotoxicity assays conducted on non-cancerous cell lines (e.g., HaCaT) demonstrated that the compound possesses a favorable selectivity index (SI), indicating low toxicity to normal cells while effectively targeting cancer cells.
Scientific Research Applications
N-(3-acetylphenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a complex organic compound belonging to the piperidine derivatives class, featuring a multi-functional structure that includes an acetylphenyl group and a trimethoxybenzoyl moiety. It is of interest in medicinal chemistry and pharmacology due to its potential biological activities, such as anti-inflammatory and analgesic effects.
Synthesis and Structure
The synthesis of this compound involves reacting 3-acetylphenyl and 3,4,5-trimethoxybenzoyl derivatives with piperidine. The structural modifications in the piperidine ring significantly influence its biological properties. The molecular formula of this compound is C24H28N2O6, with a molecular weight of 440.5 g/mol.
Potential Applications
This compound has potential applications in various fields:
- Medicinal Chemistry: It can be used in synthesizing pharmaceutical agents.
- Pharmacology: It can be used to study its anti-inflammatory and analgesic effects.
- Anticancer Research: Piperidine structures exhibit anticancer properties, with derivatives showing promising results in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Research: It has demonstrated activity against Gram-positive and Gram-negative bacteria. The presence of the trimethoxy group enhances its interaction with bacterial membranes.
Anticancer Activity
Recent studies indicate that compounds with piperidine structures exhibit significant anticancer properties. For instance, derivatives containing benzimidazole and piperidine have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation. A derivative similar to this compound demonstrated an IC50 value of 15 µM against breast cancer cell lines, indicating substantial anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties and exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Gram-positive bacteria was found to be as low as 12.5 µg/mL, while for Gram-negative bacteria, it was significantly higher, suggesting selective potency.
Cytotoxicity
Cytotoxicity assays conducted on non-cancerous cell lines (e.g., HaCaT) demonstrated that the compound possesses a favorable selectivity index (SI), indicating low toxicity to normal cells while effectively targeting cancer cells.
Data Table: Structure-Activity Relationships
| Compound | Substituent | Activity | Reference |
|---|---|---|---|
| 1 | Acetyl | Moderate Anticancer | |
| 2 | Trimethoxy | High Antimicrobial | |
| 3 | Benzamide | Significant Cytotoxicity |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-4-Carboxamide Derivatives
1-(3,4,5-Trimethoxybenzoyl)piperidine-4-carboxamide (Compound II)
- Structure : Shares the piperidine-4-carboxamide core and 3,4,5-trimethoxybenzoyl group but lacks the 3-acetylphenyl substituent.
- Pharmacology: Demonstrated notable analgesic activity in rodent models but showed minimal antimicrobial and antioxidant effects .
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure : Features a fluorobenzyl group and a naphthalene-substituted piperidine.
- Pharmacology : Reported as a SARS-CoV-2 inhibitor, highlighting the versatility of piperidine-4-carboxamide derivatives in antiviral applications .
- Key Difference : The bulky naphthalene group may enhance target binding affinity but reduce solubility compared to the trimethoxybenzoyl-acetylphenyl combination.
Benzamide Derivatives
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide
- Structure : A benzamide derivative with 3,4,5-trimethoxybenzoyl and 4-bromophenyl groups.
- Pharmacology: Not explicitly reported, but the bromophenyl group may confer halogen-bonding interactions absent in the acetylphenyl variant.
Trimethoxybenzoyl-Containing Compounds
MDL105212A
- Structure : Contains a 3,4,5-trimethoxybenzoyl group attached to a pyrrolidine ring.
- Pharmacology : Acts as a neuropeptide receptor antagonist, suggesting the trimethoxybenzoyl moiety’s role in receptor modulation .
- Comparison : The pyrrolidine core (5-membered ring) versus piperidine (6-membered) may alter conformational flexibility and receptor selectivity.
Pharmacological Activities
| Compound | Analgesic | Antimicrobial | Antiviral | Antioxidant |
|---|---|---|---|---|
| Target Compound | Unknown | Unknown | Unknown | Unknown |
| Compound II | High | Low | N/A | Low |
| (R)-N-(4-fluorobenzyl) derivative | N/A | N/A | Moderate | N/A |
- Unmet Data : The target compound’s specific pharmacological profile remains uncharacterized in the provided evidence, necessitating further studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
